5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide
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Overview
Description
5-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-methoxyphenyl)methyl]pentanamide is a complex organic compound featuring a pyrimidoindole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-methoxyphenyl)methyl]pentanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoindole core, followed by functionalization to introduce the methoxy and sulfanylidene groups. The final step involves the coupling of the core structure with N-[(4-methoxyphenyl)methyl]pentanamide under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
5-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-methoxyphenyl)methyl]pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfanylidene group.
Substitution: The methoxy and amide groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups[5][5].
Scientific Research Applications
5-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-methoxyphenyl)methyl]pentanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-methoxyphenyl)methyl]pentanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanoic acid
- 8-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl beta-D-glucopyranosiduronic acid
- 8-[5-(5,7-dihydroxy-4-oxo-4H-chromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one
Uniqueness
5-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-methoxyphenyl)methyl]pentanamide stands out due to its unique combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H26N4O4S |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide |
InChI |
InChI=1S/C24H26N4O4S/c1-31-16-8-6-15(7-9-16)14-25-20(29)5-3-4-12-28-23(30)22-21(27-24(28)33)18-13-17(32-2)10-11-19(18)26-22/h6-11,13,26H,3-5,12,14H2,1-2H3,(H,25,29)(H,27,33) |
InChI Key |
QLPOVKGNCLCHRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCCN2C(=O)C3=C(C4=C(N3)C=CC(=C4)OC)NC2=S |
Origin of Product |
United States |
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